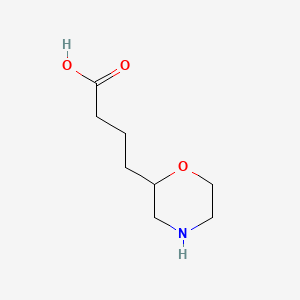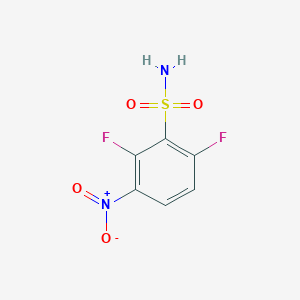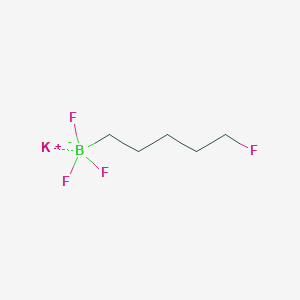
Potassium trifluoro(5-fluoropentyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(5-fluoropentyl)borate is a specialized organoboron compound that contains an anion with the general formula [RBF₃]⁻. This compound is part of the broader class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in synthetic chemistry for their moisture and air stability, making them easier to handle compared to other boron reagents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium trifluoro(5-fluoropentyl)borate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of potassium bifluoride (KHF₂) with boronic acids (RB(OH)₂) to form the trifluoroborate salts (K[RBF₃]) . Another method includes the decarboxylative borylation of aliphatic acid derivatives under visible-light photoredox conditions, which provides primary and secondary alkyl boronates or tetrafluoroborates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(5-fluoropentyl)borate undergoes various types of chemical reactions, including:
Reduction: It can participate in reduction reactions, although specific conditions and reagents are required.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, which are commonly used in its synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium bifluoride, boronic acids, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and the presence of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki–Miyaura cross-coupling reactions, the compound forms carbon-carbon bonds, resulting in the synthesis of complex organic molecules .
Applications De Recherche Scientifique
Potassium trifluoro(5-fluoropentyl)borate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium trifluoro(5-fluoropentyl)borate involves its role as a nucleophilic partner in various chemical reactions. The compound’s boron atom forms stable bonds with carbon atoms, facilitating the formation of complex organic molecules. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound acts as a versatile building block in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoroborate: Similar in structure but lacks the 5-fluoropentyl group.
Potassium alkyltrifluoroborate: Contains different alkyl groups instead of the 5-fluoropentyl group.
Potassium aryltrifluoroborate: Contains aryl groups instead of the 5-fluoropentyl group.
Uniqueness
Potassium trifluoro(5-fluoropentyl)borate is unique due to its specific 5-fluoropentyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized organic molecules and materials .
Propriétés
Formule moléculaire |
C5H10BF4K |
|---|---|
Poids moléculaire |
196.04 g/mol |
Nom IUPAC |
potassium;trifluoro(5-fluoropentyl)boranuide |
InChI |
InChI=1S/C5H10BF4.K/c7-5-3-1-2-4-6(8,9)10;/h1-5H2;/q-1;+1 |
Clé InChI |
MPKKNLAVWLSEFZ-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCCCCF)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


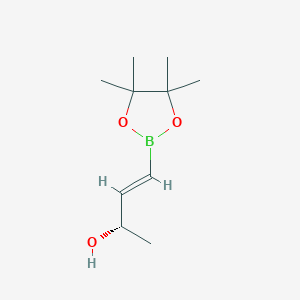
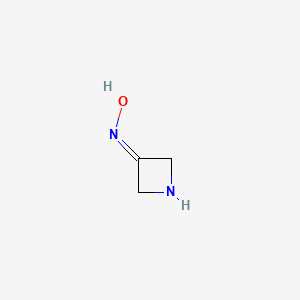
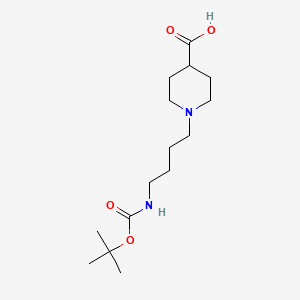
![Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine](/img/structure/B13504240.png)
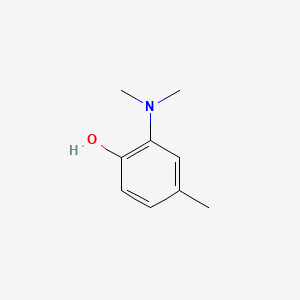
![5-Methyloxazolo[4,5-b]pyridine](/img/structure/B13504255.png)
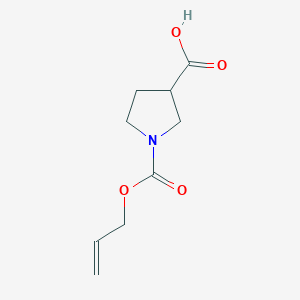
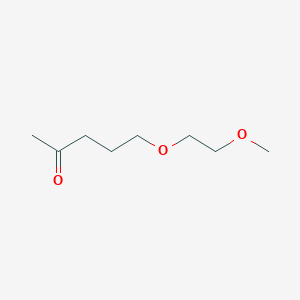
![2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid](/img/structure/B13504277.png)
![11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione](/img/structure/B13504284.png)

